![molecular formula C18H23N3O4 B13770542 3-Furancarboxamide, tetrahydro-N-(((4-(dimethylamino)phenyl)amino)carbonyl)-5-methyl-2-oxo-3-(2-propenyl)- CAS No. 67323-61-9](/img/structure/B13770542.png)
3-Furancarboxamide, tetrahydro-N-(((4-(dimethylamino)phenyl)amino)carbonyl)-5-methyl-2-oxo-3-(2-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Furancarboxamide, tetrahydro-N-(((4-(dimethylamino)phenyl)amino)carbonyl)-5-methyl-2-oxo-3-(2-propenyl)- is a complex organic compound with a unique structure that includes a furan ring, an amide group, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Furancarboxamide, tetrahydro-N-(((4-(dimethylamino)phenyl)amino)carbonyl)-5-methyl-2-oxo-3-(2-propenyl)- involves multiple steps, including the formation of the furan ring, the introduction of the amide group, and the addition of other functional groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Furancarboxamide, tetrahydro-N-(((4-(dimethylamino)phenyl)amino)carbonyl)-5-methyl-2-oxo-3-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols.
Scientific Research Applications
3-Furancarboxamide, tetrahydro-N-(((4-(dimethylamino)phenyl)amino)carbonyl)-5-methyl-2-oxo-3-(2-propenyl)- has various scientific research applications, including:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: This compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Furancarboxamide, tetrahydro-N-(((4-(dimethylamino)phenyl)amino)carbonyl)-5-methyl-2-oxo-3-(2-propenyl)- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact mechanism depends on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **2-Furancarboxamide, N-cyclopropyl-N-(1,2-dihydro-6-methyl-2-oxo-3 …
- 4-Furan-2-yl-2-oxo-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester
Uniqueness
3-Furancarboxamide, tetrahydro-N-(((4-(dimethylamino)phenyl)amino)carbonyl)-5-methyl-2-oxo-3-(2-propenyl)- is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.
Biological Activity
3-Furancarboxamide, tetrahydro-N-(((4-(dimethylamino)phenyl)amino)carbonyl)-5-methyl-2-oxo-3-(2-propenyl)- is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research findings.
Synthesis and Characterization
The synthesis of 3-furancarboxamide derivatives typically involves the reaction of furan-based precursors with carboxylic acid derivatives. Techniques such as FT-IR, NMR, and mass spectroscopy are employed to characterize these compounds. The specific compound has been synthesized and characterized, revealing its structural properties conducive to biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of furyl carboxamide derivatives. For instance, a study evaluated the growth inhibitory effects of various compounds against human colorectal carcinoma HCT-116 cells using the MTT assay. The results indicated that certain furyl carboxamide derivatives exhibited significant cytotoxicity with varying degrees of potency:
Compound | GI50 (μM) | Comparison with Doxorubicin |
---|---|---|
Compound 3 | 23.3 | 122-fold less potent |
Compound 7 | 30.5 | - |
Compound 5 | 36.6 | - |
Doxorubicin | 0.190 | Reference |
Compound 3 was noted for its mechanism involving DNA cross-linking and disruption of topoisomerase II activity, similar to Doxorubicin but with lower efficacy . This suggests that while compound 3 shows promise as an anticancer agent, further optimization is required to enhance its therapeutic potential.
The biological activity of the compound can be attributed to several mechanisms:
- Topoisomerase II Inhibition : The compound binds to topoisomerase II, disrupting its function and leading to cell cycle arrest and apoptosis in cancer cells.
- Free Radical Generation : It may induce oxidative stress through the generation of free radicals, damaging cellular components such as DNA, proteins, and lipids.
- Structural Conformation : The conformational structure allows for effective interaction with cellular targets similar to established chemotherapeutic agents like Doxorubicin .
Case Studies
A notable case study involved the evaluation of various furyl carboxamide derivatives in vitro against different cancer cell lines. The study demonstrated that modifications in the molecular structure significantly influenced biological activity:
Properties
CAS No. |
67323-61-9 |
---|---|
Molecular Formula |
C18H23N3O4 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-[[4-(dimethylamino)phenyl]carbamoyl]-5-methyl-2-oxo-3-prop-2-enyloxolane-3-carboxamide |
InChI |
InChI=1S/C18H23N3O4/c1-5-10-18(11-12(2)25-16(18)23)15(22)20-17(24)19-13-6-8-14(9-7-13)21(3)4/h5-9,12H,1,10-11H2,2-4H3,(H2,19,20,22,24) |
InChI Key |
UOHMNMUUQPDKQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(=O)O1)(CC=C)C(=O)NC(=O)NC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.